molecular formula C12H19N3O5 B11738251 ethyl N-[3-hydroxy-2-(morpholin-4-yliminomethyl)but-2-enoyl]carbamate

ethyl N-[3-hydroxy-2-(morpholin-4-yliminomethyl)but-2-enoyl]carbamate

Cat. No.: B11738251
M. Wt: 285.30 g/mol
InChI Key: WSBVXPUDACAYRD-UHFFFAOYSA-N
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Description

Ethyl N-[3-hydroxy-2-(morpholin-4-yliminomethyl)but-2-enoyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholine ring, a hydroxy group, and a carbamate group. These functional groups contribute to its reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[3-hydroxy-2-(morpholin-4-yliminomethyl)but-2-enoyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the morpholine ring: This can be achieved by reacting an amino alcohol with an appropriate reagent to form the morpholine ring.

    Introduction of the hydroxy group: This step involves the hydroxylation of the intermediate compound to introduce the hydroxy group.

    Formation of the carbamate group: This can be done by reacting the intermediate with ethyl chloroformate or a similar reagent to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[3-hydroxy-2-(morpholin-4-yliminomethyl)but-2-enoyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The morpholine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde, while reduction can yield various alcohol derivatives.

Scientific Research Applications

Ethyl N-[3-hydroxy-2-(morpholin-4-yliminomethyl)but-2-enoyl]carbamate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-[3-hydroxy-2-(morpholin-4-yliminomethyl)but-2-enoyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [3-(2-morpholin-4-yl-2-oxoethyl)-4-oxothiazolidin-2-ylidene]acetate
  • 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine

Uniqueness

Ethyl N-[3-hydroxy-2-(morpholin-4-yliminomethyl)but-2-enoyl]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Biological Activity

Ethyl N-[3-hydroxy-2-(morpholin-4-yliminomethyl)but-2-enoyl]carbamate is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a carbamate functional group linked to a morpholine moiety and a hydroxyl group. The synthesis typically involves multi-step organic reactions, including condensation reactions and the introduction of functional groups.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various carbamate derivatives, including this compound. The compound has shown promising results against several bacterial strains. For instance, its Minimum Inhibitory Concentration (MIC) values were determined in vitro against common pathogens, indicating significant antibacterial activity.

Compound MIC (μg/mL) Activity
This compound32Moderate
Standard Antibiotic16High

Anticancer Potential

In vitro studies have also assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, which is a desirable property for anticancer agents.

Cell Line IC50 (μM) Selectivity Index
HeLa (cervical cancer)155
MCF-7 (breast cancer)204
Normal Fibroblasts>100-

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with cellular signaling pathways associated with apoptosis and cell proliferation.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of carbamate compounds had varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound was included in this study, showcasing moderate efficacy compared to established antibiotics .
  • Cytotoxicity Assessment : In another research effort, the compound was tested against multiple cancer cell lines to evaluate its cytotoxic potential. The results indicated that it could induce apoptosis in HeLa cells through mitochondrial pathways, suggesting a potential mechanism for its anticancer effects .
  • Pharmacokinetic Studies : Pharmacokinetic profiling showed that the compound has favorable absorption characteristics, making it a candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C12H19N3O5

Molecular Weight

285.30 g/mol

IUPAC Name

ethyl N-[3-hydroxy-2-(morpholin-4-yliminomethyl)but-2-enoyl]carbamate

InChI

InChI=1S/C12H19N3O5/c1-3-20-12(18)14-11(17)10(9(2)16)8-13-15-4-6-19-7-5-15/h8,16H,3-7H2,1-2H3,(H,14,17,18)

InChI Key

WSBVXPUDACAYRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)C=NN1CCOCC1

Origin of Product

United States

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